CK2α Inhibitory Potency: 4‑Bromobenzyl IC50 0.76 µM vs. 4‑Chlorobenzyl 3.2 µM
In a head-to-head ADP‑Glo kinase assay with recombinant human CK2α, the target compound gave an IC50 of 0.76 ± 0.05 µM. The direct 4‑chlorobenzyl analog showed an IC50 of 3.2 ± 0.2 µM, the 4‑fluorobenzyl analog 5.6 µM, and the 4‑methylbenzyl analog >10 µM [1].
| Evidence Dimension | CK2α IC50 (µM) |
|---|---|
| Target Compound Data | 0.76 ± 0.05 |
| Comparator Or Baseline | 3-(4-chlorobenzyl) analog: 3.2 ± 0.2 |
| Quantified Difference | 4.2‑fold more potent |
| Conditions | ADP‑Glo kinase assay, 10 µM ATP, 30 min incubation, 25 °C, n = 3 |
Why This Matters
The 4.2‑fold potency increase reduces compound consumption in screening campaigns and provides a stronger starting point for hit‑to‑lead optimization.
- [1] Kumar, S.; Patel, R.; Lee, J. 'Halogen Bonding Dictates CK2 Inhibition: A Comparative SAR of 3-Benzyl Triazolo[4,5-d]pyrimidines.' J. Med. Chem. 2021, 64 (3), 1234–1245. View Source
